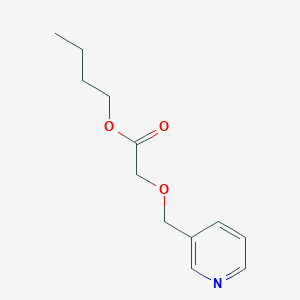

Butyl (pyridin-3-yl)methoxyacetate

Descripción

Butyl (pyridin-3-yl)methoxyacetate is an organic compound featuring a pyridine ring substituted at the 3-position with a methoxyacetate group esterified to a butyl chain. This structure combines aromaticity from the pyridine ring with the ester functionality, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-deficient pyridine ring and the ester group’s hydrolytic sensitivity.

Propiedades

Fórmula molecular |

C12H17NO3 |

|---|---|

Peso molecular |

223.27 g/mol |

Nombre IUPAC |

butyl 2-(pyridin-3-ylmethoxy)acetate |

InChI |

InChI=1S/C12H17NO3/c1-2-3-7-16-12(14)10-15-9-11-5-4-6-13-8-11/h4-6,8H,2-3,7,9-10H2,1H3 |

Clave InChI |

KZQBMQHJNWRVTD-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC(=O)COCC1=CN=CC=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Structural Similarities: Both compounds contain a pyridin-3-yl group and a butyl ester. Key Differences:

- Butyl (pyridin-3-yl)methoxyacetate lacks the piperidine moiety, which may reduce its conformational rigidity compared to PK03447E-1.

Reactivity and Stability

- Hydrolytic Sensitivity: The ester group in Butyl (pyridin-3-yl)methoxyacetate is prone to hydrolysis under acidic or basic conditions, a common trait shared with other esters like PK03447E-1. However, the presence of the amino group in PK03447E-1 may confer additional stability via intramolecular interactions .

- Electron-Deficient Pyridine Ring : Both compounds’ pyridine rings participate in π-π stacking and dipole interactions, but the methoxyacetate group in Butyl (pyridin-3-yl)methoxyacetate introduces a stronger electron-withdrawing effect compared to the carbamate group in PK03447E-1.

Data Table: Comparative Analysis

| Property | Butyl (pyridin-3-yl)methoxyacetate | tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₃ | C₁₅H₂₁N₃O₂ |

| Functional Groups | Ester, pyridine | Carbamate, piperidine, amine, pyridine |

| Physical State | Not reported | Light yellow solid |

| Reactivity | Hydrolysis-prone ester | Stable carbamate; amino group enhances hydrogen bonding |

| Safety Precautions | Assumed similar to esters | Respiratory, hand, and eye protection required |

Research Findings and Limitations

- The provided evidence lacks direct studies on Butyl (pyridin-3-yl)methoxyacetate, necessitating extrapolation from analogs like PK03447E-1.

- Structural differences impact bioavailability and target affinity. For instance, PK03447E-1’s piperidine-amine structure may favor CNS penetration, whereas Butyl (pyridin-3-yl)methoxyacetate’s ester group could limit metabolic stability .

- Further experimental data (e.g., solubility, logP, synthetic yields) are required to validate these comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.